1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene
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Overview
Description
1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene is an organic compound that features a benzene ring substituted with benzyloxy, chloro, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method involves the protection of hydroxyl groups using benzyl groups, followed by halogenation and methoxylation reactions. For instance, a benzene derivative can be treated with benzyl chloride in the presence of a base to introduce the benzyloxy group. Subsequent halogenation with chlorine and fluorine sources, and methoxylation using methanol and a suitable catalyst, yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of industrial-scale reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while nucleophilic substitution can introduce various functional groups in place of the chloro or fluoro substituents .
Scientific Research Applications
1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyloxy)-2-chloro-4-fluoro-5-methoxybenzene
- 1-(Benzyloxy)-3-chloro-4-fluoro-2-methoxybenzene
- 1-(Benzyloxy)-4-chloro-2-fluoro-3-methoxybenzene
Uniqueness
1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro groups, along with the benzyloxy and methoxy substituents, allows for a wide range of chemical reactions and applications .
Properties
IUPAC Name |
2-chloro-3-fluoro-1-methoxy-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO2/c1-17-11-7-8-12(14(16)13(11)15)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXYBPWYQSEINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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